
Boc-L-4-Carbamoylphenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-L-4-Carbamoylphenylalanine is a chemical compound with the CAS Number: 205126-71-2 . It has a molecular weight of 308.33 and its molecular formula is C15H20N2O5 . It is a white solid .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-L-4-Carbamoylphenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Molecular Structure Analysis
The molecular structure of Boc-L-4-Carbamoylphenylalanine consists of a carbamoyl group attached to the 4-position of the phenyl ring of phenylalanine .
Chemical Reactions Analysis
The Boc group in Boc-L-4-Carbamoylphenylalanine is stable towards most nucleophiles and bases . This makes it suitable for use in various chemical reactions, particularly in the synthesis of peptides .
Physical And Chemical Properties Analysis
Boc-L-4-Carbamoylphenylalanine is a white solid . It should be stored at a temperature between 0-8°C . Its melting point is between 303-307°C (dec.) .
Applications De Recherche Scientifique
Proteomics Research
“Boc-L-4-Carbamoylphe” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of peptides or proteins for further study.
Biochemical Research
“Boc-L-4-Carbamoylphe” is also used in biochemical research . Biochemists use this compound to study various biological processes and understand the chemical reactions and interactions involved in these processes.
Pharmaceutical Testing
“Boc-L-4-Carbamoylphe” can be used for pharmaceutical testing . It can be used to test the efficacy and safety of new drugs, as well as to understand how these drugs interact with this compound.
Production of Hybrid Bionanomaterials
Research has shown that “Boc-L-4-Carbamoylphe” can be incorporated into nanofibers of biocompatible polymers to produce hybrid bionanomaterials . These materials have potential applications in various fields, including medicine and technology.
Energy Harvesting
Functionalized composite nanofibers consisting of “Boc-L-4-Carbamoylphe” have been studied for their dielectric and energy harvesting properties . These materials could potentially be used in portable and wearable devices as efficient piezoelectric energy generators.
Study of Dielectric Properties
The dielectric properties of nanofibers incorporating “Boc-L-4-Carbamoylphe” have been characterized using impedance spectroscopy . This research could contribute to the development of new materials with improved dielectric properties.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOCXVKXBATIDB-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376133 |
Source


|
| Record name | Boc-L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-4-Carbamoylphenylalanine | |
CAS RN |
205126-71-2 |
Source


|
| Record name | Boc-L-4-Carbamoylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

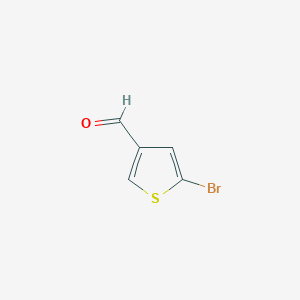

![3,5-Bis[2-(Boc-amino)ethoxy]-benzoic acid](/img/structure/B112176.png)
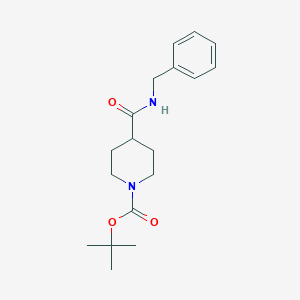
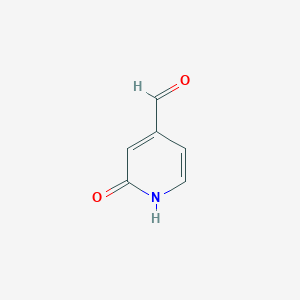
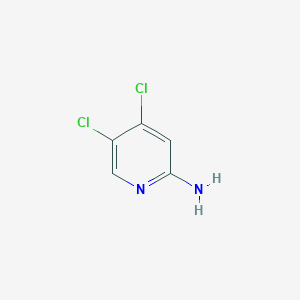
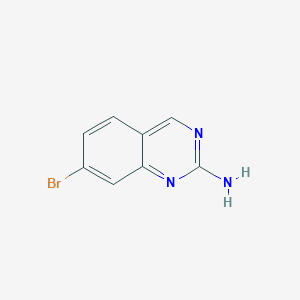

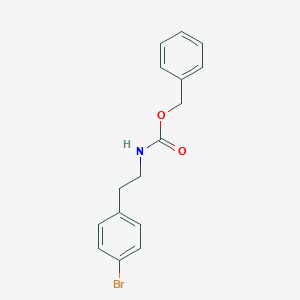


![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B112203.png)
